molecular formula C13H10O4S B10857975 Antifungal agent 48

Antifungal agent 48

Cat. No.: B10857975
M. Wt: 262.28 g/mol
InChI Key: OJWXHQASZVBEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 48 involves several steps, typically starting with the preparation of a core structure, followed by functional group modifications to enhance its antifungal properties . Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 48 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced antifungal properties. These derivatives are then tested for efficacy and safety .

Scientific Research Applications

Antifungal agent 48 has a wide range of applications in scientific research, including:

Mechanism of Action

Antifungal agent 48 exerts its effects by targeting specific components of fungal cells. The primary mechanisms include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antifungal agent 48 is unique due to its specific molecular structure, which allows it to target multiple pathways in fungal cells, reducing the likelihood of resistance development. Its broad-spectrum activity and lower toxicity profile make it a valuable addition to the antifungal arsenal .

Properties

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

2,3-dihydroxy-6-methyl-5-(thiophene-2-carbonyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H10O4S/c1-7-5-9(14)13(17)10(15)6-8(7)12(16)11-3-2-4-18-11/h2-6H,1H3,(H2,14,15,17)

InChI Key

OJWXHQASZVBEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CS2)O)O

Origin of Product

United States

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